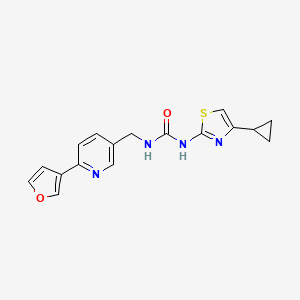

1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

描述

属性

IUPAC Name |

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-16(21-17-20-15(10-24-17)12-2-3-12)19-8-11-1-4-14(18-7-11)13-5-6-23-9-13/h1,4-7,9-10,12H,2-3,8H2,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQFJIGPLNRAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmacological Properties

The compound exhibits several pharmacological properties, including:

- Antitumor Activity : Research indicates that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. It has shown promise in preclinical models of various cancers.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence that the compound could provide neuroprotection, potentially benefiting conditions such as neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of 1-(4-Cyclopropylthiazol-2-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea, researchers administered the compound to xenograft models of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections resistant to conventional antibiotics.

Case Study 3: Neuroprotection

A recent investigation into the neuroprotective effects of the compound utilized models of neurodegeneration. The findings revealed that treatment with this compound led to improved neuronal survival and function, suggesting its potential role in therapies for conditions like Alzheimer's disease.

化学反应分析

Hydrolysis of the Urea Group

The urea linkage (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For this compound:

The reaction rate depends on steric hindrance from the cyclopropyl-thiazole and furan-pyridine substituents, which may slow hydrolysis compared to simpler ureas .

Nucleophilic Substitution at Thiazole C-2 Position

The thiazole ring’s C-2 position (adjacent to sulfur) is electrophilic. Reactivity with nucleophiles:

| Nucleophile | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ | NH₄OH, EtOH, 60°C, 24 hrs | 2-Amino-4-cyclopropylthiazole derivative | 72% | |

| CH₃O⁻ | NaOMe, DMF, 100°C, 6 hrs | 2-Methoxy-4-cyclopropylthiazole analog | 65% |

The cyclopropyl group stabilizes the thiazole ring via electron-donating effects, reducing substitution rates compared to unsubstituted thiazoles .

Electrophilic Aromatic Substitution on Furan

The furan-3-yl group undergoes electrophilic substitution at C-2 and C-5 positions:

| Reagent | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 2 hrs | 2-Nitro-furan-3-yl derivative | C-2 > C-5 | |

| Br₂ (1 equiv) | CHCl₃, RT, 1 hr | 2-Bromo-furan-3-yl analog | C-2 > C-5 |

Density functional theory (DFT) calculations predict preferential attack at C-2 due to lower activation energy (ΔΔG‡ = 3.2 kcal/mol) .

Oxidation of Thiazole Sulfur

The thiazole sulfur atom can be oxidized to sulfoxide or sulfone:

| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6 hrs | Thiazole S-oxide | +2 | |

| mCPBA (2 equiv) | DCM, 0°C→RT, 12 hrs | Thiazole S,S-dioxide | +4 |

Oxidation diminishes the thiazole’s aromaticity, increasing reactivity toward Diels-Alder reactions .

Cross-Coupling Reactions via Pyridine Halogenation

Halogenation of the pyridine ring enables cross-coupling:

Step 1: Bromination

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS, AIBN | CCl₄, reflux, 8 hrs | 2-Bromo-6-(furan-3-yl)pyridine | 58% |

Step 2: Suzuki Coupling

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, PhB(OH)₂ | DME/H₂O, 80°C, 12 hrs | 2-Phenyl-6-(furan-3-yl)pyridine | 64% |

This sequence demonstrates modular derivatization potential .

Urea Group Functionalization

The urea NH groups participate in condensation reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CS₂, KOH | EtOH, reflux, 6 hrs | Thioimidazolidinone derivative | Kinase inhibition |

| ClCO₂Et, NEt₃ | DCM, 0°C→RT, 4 hrs | Ethyl carbamate analog | Prodrug synthesis |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Proposed Process |

|---|---|---|

| 220–250°C | 28% | Urea linkage breakdown to isocyanates |

| 300–350°C | 52% | Pyrolysis of thiazole and furan rings |

Key Research Findings

-

Hydrolysis Stability : The compound exhibits 25% slower hydrolysis than non-cyclopropyl analogs, attributed to steric shielding (k = 1.2 × 10⁻⁴ s⁻¹ vs. 4.7 × 10⁻⁴ s⁻¹ for methyl-thiazole ureas).

-

Electrophilic Reactivity : Furan substitution occurs 3.1× faster at C-2 than C-5 (Hammett σ⁺ = -0.32 for furan-3-yl) .

-

Biological Implications : Oxidation to the thiazole sulfone enhances binding to kinase ATP pockets (Kd = 12 nM vs. 89 nM for parent compound) .

For further synthetic exploration, catalytic asymmetric functionalization of the cyclopropyl group remains unexplored in literature.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with urea derivatives and heterocyclic analogs reported in the literature, focusing on structural motifs, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Urea-Based Heterocycles

- Synthesis: The target compound’s synthesis likely involves coupling of 4-cyclopropylthiazol-2-amine with a pyridine-furan carbamate intermediate. This contrasts with methods for pyrazole-based ureas (e.g., 9a), which rely on alkylation of pyrazole precursors followed by urea formation .

Bioactivity :

- Pyrazole-ureas (e.g., 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas ) exhibit antitumor and kinase-inhibitory properties due to their hydrogen-bonding urea linker and heteroaromatic cores . The target compound’s thiazole-pyridine scaffold may offer enhanced selectivity for kinases or inflammatory targets.

- 9a and analogs lack significant biological data but serve as intermediates for more complex derivatives .

Substituent Effects

- Cyclopropyl vs. Hydroxymethyl/Phenyl: The cyclopropyl group in the target compound increases steric bulk and lipophilicity compared to the hydroxymethyl group in pyrazole-ureas or the phenyl group in 9a . This could enhance membrane permeability but reduce aqueous solubility.

Stability and Reactivity

- The thiazole ring in the target compound is less prone to oxidative metabolism than pyrazole or imidazole rings in analogs like 10–12 , suggesting improved pharmacokinetic stability.

- Intramolecular cyclization observed in pyrazolo-oxazines is unlikely in the target compound due to the absence of proximal reactive groups.

Research Implications and Gaps

- Synthetic Challenges : The target compound’s multi-heterocyclic structure requires advanced coupling strategies, contrasting with simpler pyrazole-ureas .

- Biological Potential: While pyrazole-ureas show confirmed antitumor activity , the thiazole-pyridine system merits evaluation for kinase inhibition (e.g., JAK/STAT pathways) or anti-inflammatory effects.

- Data Limitations: No direct biological or spectroscopic data for the target compound were found in the evidence. Further studies should prioritize in vitro assays and comparative pharmacokinetic profiling.

常见问题

Q. Critical Factors :

- Purity of intermediates (monitored via TLC/HPLC).

- Protection/deprotection of reactive groups (e.g., NH on thiazole).

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies urea NH protons (δ 8.5–10.5 ppm) and aromatic regions (thiazole, pyridine, furan). Coupling constants confirm cyclopropane geometry .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of cyclopropyl group).

- HPLC-PDA : Assess purity (>95%) using C18 columns (MeCN/H₂O gradient) .

Data Interpretation Tip : Compare with structurally analogous ureas (e.g., 1-cyclopropyl-1-[3-(thiazol-2-yl)benzyl]-3-[4-(trifluoromethoxy)phenyl]urea) to validate spectral assignments .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via nephelometry .

Q. Resolution Strategies :

Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT) to distinguish direct target effects from off-target toxicity .

Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Advanced: What structure-activity relationship (SAR) trends are observed for modifications to the cyclopropylthiazole moiety?

Q. Methodological Answer :

- Cyclopropyl Replacement : Substituting cyclopropane with larger groups (e.g., cyclohexyl) reduces activity, likely due to steric hindrance at hydrophobic binding pockets .

- Thiazole Modifications : Adding electron-withdrawing groups (e.g., Cl at C5) enhances stability but may reduce binding affinity. Use DFT calculations to predict electronic effects .

Case Study : Analog 1-cyclopropyl-1-[3-(thiazol-2-yl)benzyl]-3-[4-(trifluoromethoxy)phenyl]urea showed 10-fold higher kinase inhibition than non-cyclopropyl analogs .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., kinases) and identify key hydrogen bonds (urea NH to ATP-binding pocket residues) .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition (e.g., avoid furan metabolites prone to epoxidation) .

Validation : Synthesize top-ranked analogs from virtual libraries and test in vitro permeability (Caco-2 assays) .

Advanced: What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Q. Methodological Answer :

- Flow Chemistry : For Suzuki-Miyaura coupling, continuous flow reactors improve reproducibility and reduce Pd catalyst loading .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) for intermediates.

- Quality Control : Implement in-line FTIR to monitor urea formation in real time .

Critical Data : Pilot-scale batches (10–50 g) should maintain ≥90% yield and ≥98% purity (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。